molecular formula C19H23N3O2S B1373735 1-(6-{[4-(propan-2-yl)phenyl]sulfanyl}pyridazin-3-yl)piperidine-4-carboxylic acid CAS No. 1113110-31-8

1-(6-{[4-(propan-2-yl)phenyl]sulfanyl}pyridazin-3-yl)piperidine-4-carboxylic acid

Cat. No.: B1373735
CAS No.: 1113110-31-8
M. Wt: 357.5 g/mol
InChI Key: CSNMHWWILQSZSL-UHFFFAOYSA-N
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Description

1-(6-{[4-(propan-2-yl)phenyl]sulfanyl}pyridazin-3-yl)piperidine-4-carboxylic acid is a versatile chemical compound extensively utilized in scientific research for its diverse applications. This compound is known for its unique structure, which includes a piperidine ring, a pyridazine ring, and a thioether linkage. Its applications range from drug development to catalysis, making it a valuable asset in various fields of science.

Preparation Methods

The reaction conditions often require the use of specific catalysts and reagents to ensure the desired product is obtained with high yield and purity .

Industrial production methods for this compound may involve large-scale synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods are designed to optimize the reaction conditions, reduce waste, and increase the overall efficiency of the production process .

Chemical Reactions Analysis

1-(6-{[4-(propan-2-yl)phenyl]sulfanyl}pyridazin-3-yl)piperidine-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of thiols or other reduced forms.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the thioether linkage can be replaced with other functional groups using appropriate nucleophiles.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures to ensure the desired transformations occur efficiently. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

1-(6-{[4-(propan-2-yl)phenyl]sulfanyl}pyridazin-3-yl)piperidine-4-carboxylic acid has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a catalyst in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.

    Industry: The compound is used in the development of new materials and as a reagent in industrial chemical processes.

Mechanism of Action

The mechanism of action of 1-(6-{[4-(propan-2-yl)phenyl]sulfanyl}pyridazin-3-yl)piperidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

1-(6-{[4-(propan-2-yl)phenyl]sulfanyl}pyridazin-3-yl)piperidine-4-carboxylic acid can be compared with other similar compounds, such as:

    1-{6-[(4-Methylphenyl)thio]pyridazin-3-yl}piperidine-4-carboxylic acid: This compound has a similar structure but with a methyl group instead of an isopropyl group, leading to different chemical and biological properties.

    1-{6-[(4-Phenyl)thio]pyridazin-3-yl}piperidine-4-carboxylic acid: This compound lacks the isopropyl group, which may affect its reactivity and interactions with molecular targets.

The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties, making it a valuable compound for various scientific research applications .

Properties

IUPAC Name

1-[6-(4-propan-2-ylphenyl)sulfanylpyridazin-3-yl]piperidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O2S/c1-13(2)14-3-5-16(6-4-14)25-18-8-7-17(20-21-18)22-11-9-15(10-12-22)19(23)24/h3-8,13,15H,9-12H2,1-2H3,(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSNMHWWILQSZSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)SC2=NN=C(C=C2)N3CCC(CC3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(6-{[4-(propan-2-yl)phenyl]sulfanyl}pyridazin-3-yl)piperidine-4-carboxylic acid
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1-(6-{[4-(propan-2-yl)phenyl]sulfanyl}pyridazin-3-yl)piperidine-4-carboxylic acid
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1-(6-{[4-(propan-2-yl)phenyl]sulfanyl}pyridazin-3-yl)piperidine-4-carboxylic acid
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1-(6-{[4-(propan-2-yl)phenyl]sulfanyl}pyridazin-3-yl)piperidine-4-carboxylic acid
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1-(6-{[4-(propan-2-yl)phenyl]sulfanyl}pyridazin-3-yl)piperidine-4-carboxylic acid
Reactant of Route 6
1-(6-{[4-(propan-2-yl)phenyl]sulfanyl}pyridazin-3-yl)piperidine-4-carboxylic acid

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